Cas no 90470-53-4 (2-(3-Chlorophenyl)-2-methoxyacetonitrile)
90470-53-4 structure
Product Name:2-(3-Chlorophenyl)-2-methoxyacetonitrile
CAS-nummer:90470-53-4
MF:C9H8ClNO
MW:181.618921279907
CID:5733049
PubChem ID:54595705
Update Time:2025-10-28
2-(3-Chlorophenyl)-2-methoxyacetonitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-(3-chlorophenyl)-2-methoxyacetonitrile
- SCHEMBL3924092
- AKOS014753039
- Benzeneacetonitrile, 3-chloro-a-methoxy-
- 90470-53-4
- EN300-91860
- Z1262475067
- Benzeneacetonitrile, 3-chloro-α-methoxy-
- 2-(3-Chlorophenyl)-2-methoxyacetonitrile
-
- Inchi: 1S/C9H8ClNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,1H3
- InChI-sleutel: CLENLXLQGXISLV-UHFFFAOYSA-N
- LACHT: ClC1=CC=CC(=C1)C(C#N)OC
Berekende eigenschappen
- Exacte massa: 181.0294416g/mol
- Monoisotopische massa: 181.0294416g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 186
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 33Ų
Experimentele eigenschappen
- Dichtheid: 1.201±0.06 g/cm3(Predicted)
- Kookpunt: 243.9±30.0 °C(Predicted)
2-(3-Chlorophenyl)-2-methoxyacetonitrile Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | C611520-10mg |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C611520-50mg |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C611520-100mg |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Enamine | EN300-91860-0.05g |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 91% | 0.05g |
$182.0 | 2024-05-21 | |
| Enamine | EN300-91860-0.1g |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 91% | 0.1g |
$272.0 | 2024-05-21 | |
| Enamine | EN300-91860-0.25g |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 91% | 0.25g |
$389.0 | 2024-05-21 | |
| Enamine | EN300-91860-0.5g |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 91% | 0.5g |
$613.0 | 2024-05-21 | |
| Enamine | EN300-91860-1.0g |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 91% | 1.0g |
$785.0 | 2024-05-21 | |
| Enamine | EN300-91860-2.5g |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 91% | 2.5g |
$1539.0 | 2024-05-21 | |
| Enamine | EN300-91860-5.0g |
2-(3-chlorophenyl)-2-methoxyacetonitrile |
90470-53-4 | 91% | 5.0g |
$2277.0 | 2024-05-21 |
2-(3-Chlorophenyl)-2-methoxyacetonitrile Gerelateerde literatuur
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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